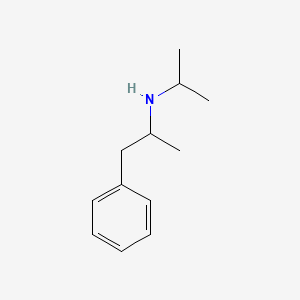
Isopropylamphetamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropylamphetamine is a psychostimulant belonging to the substituted amphetamine class. It is an isomer of propylamphetamine and was discovered by a team at Astra Laekemedel AB . The isopropyl moiety in its structure reduces the stimulant activity but significantly increases the duration of action . This compound is not commonly used recreationally due to its prolonged effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of isopropylamphetamine can be achieved through several methods. One notable method involves the preparation of the triazene derivative of N-isopropylamphetamine in seven steps from amphetamine . This intermediate can then be converted to N-isopropyl-p-iodoamphetamine . Another method involves the labelling and purification preparation of N-isopropyl-p-123I-amphetamine, which represents a fast and efficient method to obtain a compound that meets all criteria of purity for in-vivo applications .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反応の分析
Types of Reactions: Isopropylamphetamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typical for compounds in the substituted amphetamine class.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include iodine isotopes (e.g., 123I, 125I), triazene derivatives, and other organic solvents and catalysts .
Major Products: The major products formed from these reactions include N-isopropyl-p-iodoamphetamine and other iodinated derivatives, which are used in various scientific applications .
科学的研究の応用
Isopropylamphetamine has several scientific research applications, particularly in the field of nuclear medicine. The compound, when labeled with iodine isotopes such as 123I, is used for single photon emission computed tomography (SPECT) imaging to evaluate regional cerebral blood flow . This application is valuable for diagnosing and studying brain diseases and disorders . Additionally, this compound’s derivatives are used in the synthesis of other compounds for research in organic chemistry and pharmacology .
作用機序
Isopropylamphetamine exerts its effects by interacting with the central nervous system. It is a norepinephrine-dopamine releasing agent, meaning it increases the levels of these neurotransmitters in the brain . The isopropyl moiety in its structure reduces its stimulant activity but prolongs its duration of action . The compound’s molecular targets include the norepinephrine and dopamine transporters, which facilitate the release of these neurotransmitters into the synaptic cleft .
類似化合物との比較
Isopropylamphetamine is part of the substituted amphetamine class, which includes various compounds with similar structures but different pharmacological properties. Some similar compounds include:
Amphetamine: A well-known stimulant with high stimulant activity and shorter duration of action.
Methamphetamine: A potent stimulant with a high potential for abuse and addiction.
Ethylamphetamine: Similar to amphetamine but with an ethyl group instead of an isopropyl group.
Propylamphetamine: An isomer of this compound with different pharmacological properties
This compound is unique due to its prolonged duration of action and reduced stimulant activity, making it less likely to be used recreationally .
特性
CAS番号 |
33236-69-0 |
|---|---|
分子式 |
C12H19N |
分子量 |
177.29 g/mol |
IUPAC名 |
1-phenyl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C12H19N/c1-10(2)13-11(3)9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3 |
InChIキー |
PJXXJRMRHFYMEY-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(C)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


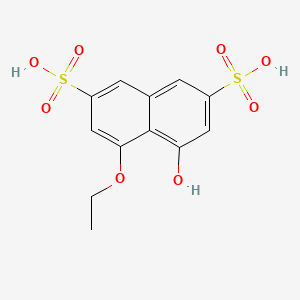


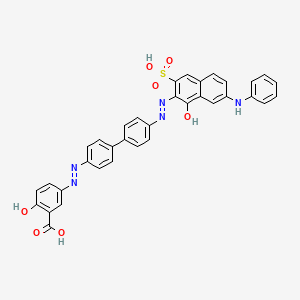
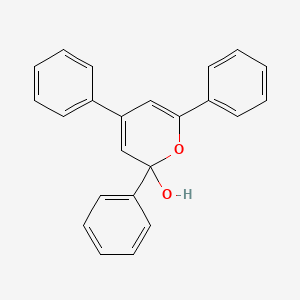
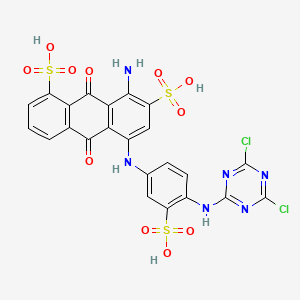
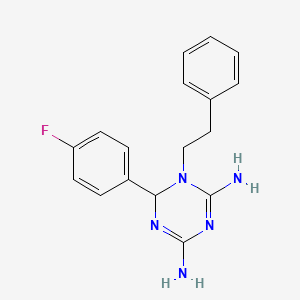
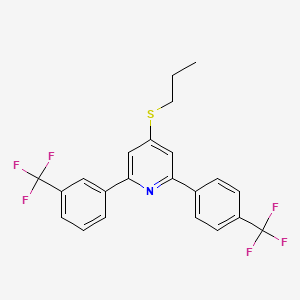
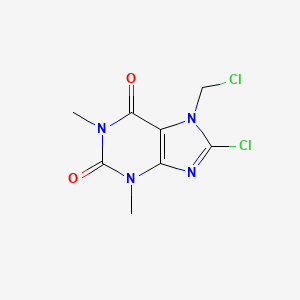


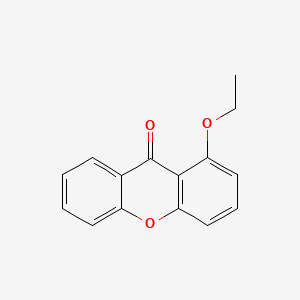
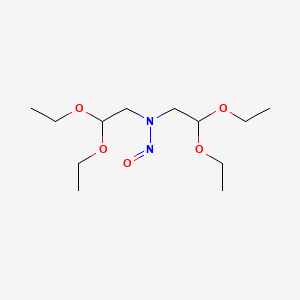
![(2S)-2-[[(2S)-2-amino-4-phenyl-butanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12803108.png)
